trans-2-(5-Chloro-2-thienyl)cyclopentanol
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Overview
Description
Trans-2-(5-Chloro-2-thienyl)cyclopentanol: is an organic compound with the molecular formula C9H11ClOS . It contains a cyclopentanol ring substituted with a 5-chloro-2-thienyl group. This compound is notable for its unique structure, which includes a thiophene ring, a chlorine atom, and a hydroxyl group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(5-Chloro-2-thienyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 5-Chloro-2-thienyl Group: This step involves the introduction of the 5-chloro-2-thienyl group onto the cyclopentanol ring. This can be achieved through a substitution reaction using a suitable chlorinated thiophene derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(5-Chloro-2-thienyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom in the 5-chloro-2-thienyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Trans-2-(5-Chloro-2-thienyl)cyclopentanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets.
Medicine: this compound and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of trans-2-(5-Chloro-2-thienyl)cyclopentanol involves its interaction with specific molecular targets. The thiophene ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-(5-Chloro-2-thienyl)ethanol: Similar structure but with an ethanol instead of a cyclopentanol ring.
5-Chloro-2-thiophenecarboxylic acid: Contains the same thiophene ring but with a carboxylic acid group.
2-(5-Chloro-2-thienyl)acetonitrile: Similar thiophene ring with an acetonitrile group.
Uniqueness: Trans-2-(5-Chloro-2-thienyl)cyclopentanol is unique due to the presence of the cyclopentanol ring, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(1S,2S)-2-(5-chlorothiophen-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-9-5-4-8(12-9)6-2-1-3-7(6)11/h4-7,11H,1-3H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWSEFDCAHGEO-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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